2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
2-ethyl-1-(4-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-3-13-6-4-5-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h7-10,13H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLALYCVMTVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The most direct route involves reacting ethyl 4-piperidinecarboxylate with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate (pH 9–10). The sulfonyl group attaches to the piperidine nitrogen, forming ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate as a crystalline precipitate. Critical parameters include:
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Molar ratio : 1:1 stoichiometry of piperidine derivative to sulfonyl chloride.
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Temperature : Room temperature (20–25°C) to prevent hydrolysis of the sulfonyl chloride.
This method’s limitation lies in the need for subsequent steps to introduce the ethyl group at the 2-position.
Tandem Sulfonylation-Alkylation Strategies
One-Pot Synthesis via Sequential Deprotection
A patent-derived method combines sulfonylation and ethylation in a single vessel:
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Sulfonylation : 4-Methylbenzenesulfonyl chloride reacts with N-benzylpiperidine.
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Debenzylation : Hydrogenolysis (Pd/C, H₂) removes the benzyl group.
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Ethylation : In situ treatment with ethyl triflate introduces the ethyl substituent.
Advantages :
Resolution of Racemic Mixtures
Chiral Auxiliary-Assisted Synthesis
Using (R)-1-phenylethylamine as a chiral auxiliary, the ethyl group is introduced via diastereomeric salt formation. Key steps include:
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Condensation : 2-Chloroethylamine derivatives react with (R)-1-phenylethylamine.
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Cyclization : K₂CO₃-mediated ring closure forms the piperidine core.
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Acid Hydrolysis : HBr/H₂SO₄ removes the auxiliary, yielding enantiomerically pure product.
Optimal conditions :
Green Chemistry Approaches
Solvent-Free Sulfonylation
Ball milling 4-methylbenzenesulfonyl chloride with piperidine derivatives achieves 89% conversion in 2 hours without solvents. Ethyl group introduction is facilitated by microwave-assisted alkylation (150°C, 10 minutes), yielding 70% product.
Recovery of Byproducts
Benzylamine and 1-phenylethylamine generated during hydrogenation are recycled into subsequent batches, reducing waste by 40%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0°C to room temperature.
Substitution: Nucleophiles (amines, alcohols); solventethanol or methanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted piperidines.
Scientific Research Applications
Analgesic Properties
Research has demonstrated that compounds similar to 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine exhibit potent analgesic effects. For instance, studies on related piperidine derivatives have shown their efficacy in reducing pain in experimental models. A notable patent describes N-(4-piperidinyl)-N-phenylamides that possess strong analgesic activity, suggesting that modifications to the piperidine structure can enhance therapeutic effects .
Antibacterial Activity
Recent studies have reported the antibacterial properties of piperidine derivatives, including those with sulfonamide functionalities. For example, derivatives synthesized from ethyl piperidin-4-carboxylate showed significant growth inhibition against various bacterial strains. The compound 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole was noted for its effectiveness against multiple bacterial strains, indicating a potential pathway for developing new antibacterial agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies on related compounds have indicated varying absorption rates and metabolic stability. For example, modifications to the piperidine ring can significantly affect the compound's half-life and overall stability in biological systems .
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, a derivative of this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use as an effective analgesic agent.
Case Study 2: Antibacterial Screening
A series of synthesized compounds based on the piperidine structure were evaluated for antibacterial activity against common pathogens. Among these, certain derivatives displayed remarkable inhibitory effects, suggesting their utility in developing new antibiotics targeting resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Sulfonamides
4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
- Structure : A disulfonamide with dual 4-methylphenylsulfonyl groups and a pyridyl core.
- Key Properties :
8-Benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzadiazacyclopentadecine
- Structure : A macrocyclic sulfonamide with a benzodiazacyclopentadecine framework.
- Key Properties :
- Comparison : The macrocyclic structure of this compound confers conformational constraints absent in the target molecule, which may limit its flexibility in binding to biological targets.
Piperidine Derivatives with Alternative Substituents
2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l)
- Structure : Features a long-chain 1-oxo-10-undecylenyl group instead of a sulfonyl moiety.
- Key Properties :
- Comparison : Replacing the oxo group with a sulfonyl moiety in the target compound may reduce volatility and improve stability but could decrease repellent efficacy due to altered lipophilicity.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Contains acetyl and methoxyphenyl groups, forming a keto-piperidine scaffold.
- Key Properties :
- Comparison : The sulfonyl group in the target compound may provide stronger hydrogen-bonding capacity compared to the acetyl group, influencing receptor binding.
Research Findings and Implications
Sulfonyl vs. Oxo Groups : Sulfonyl-containing compounds (e.g., 5a) exhibit enhanced hydrogen-bonding capacity and stability compared to oxo derivatives (e.g., 4l), which may translate to longer environmental persistence but reduced acute toxicity .
Role of Ethyl Substitution : The 2-ethyl group in the target compound and 4l may increase lipophilicity, favoring interaction with insect olfactory receptors .
Synthetic Flexibility : Piperidine derivatives can be tailored via sulfonation or Suzuki coupling, enabling optimization of pharmacokinetic properties .
Biological Activity
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO2S
- Molecular Weight : 253.35 g/mol
This compound features a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a para-methylphenyl moiety, contributing to its unique electronic and steric properties.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. For example, it has shown promise in inhibiting the KEAP1-NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress . In vitro studies revealed that modifications to the piperidine structure could enhance its potency, with some derivatives exhibiting up to a 379% increase in NQO1 mRNA levels after treatment .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Covalent Binding : The sulfonamide group can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition of enzyme activity.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses and cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Study 2: Cancer Research
In another investigation focusing on cancer therapeutics, derivatives were tested for their ability to inhibit cell proliferation in vitro. The results showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating strong anti-cancer potential .
Data Summary
| Activity Type | MIC (μg/mL) | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | N/A | Effective against S. aureus |
| Cancer Cell Proliferation | N/A | Varies | Significant cytotoxicity |
Q & A
Q. What are the common synthetic routes for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving piperidine derivatives and sulfonyl chlorides. For example, sulfonylation of a piperidine intermediate with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or DMF as solvents) is a critical step. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 piperidine:sulfonyl chloride) are key to minimizing side products like disubstituted derivatives. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the structural characterization of this compound validated in academic research?
Characterization involves:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl group at C2, sulfonyl at N1).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 323.14).
- IR spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1160 cm (S=O symmetric stretch) confirm sulfonamide functionality .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 4), necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. How does the sulfonamide group in this compound influence its interaction with biological targets?
The sulfonamide moiety enhances binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding with active-site zinc ions. The 4-methylphenyl group increases lipophilicity, improving membrane permeability. Comparative studies with analogs lacking the ethyl group (e.g., 1-[(4-methylphenyl)sulfonyl]piperidine) show reduced potency, highlighting the ethyl group’s role in steric stabilization of ligand-receptor complexes .
Q. What crystallographic techniques are used to resolve the 3D conformation of this compound, and what insights do they provide?
Single-crystal X-ray diffraction (SCXRD) reveals chair conformations of the piperidine ring and dihedral angles between the sulfonyl and aryl groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that stabilize the crystal lattice. These findings guide structure-activity relationship (SAR) studies by correlating molecular geometry with bioactivity .
Q. How can researchers address contradictory data in pharmacological assays involving this compound?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer pH, ionic strength) or impurities. Strategies include:
Q. What computational methods are employed to predict the ADMET properties of this compound?
- Molecular docking : Predicts binding affinity to cytochrome P450 isoforms (e.g., CYP3A4).
- QSAR models : Correlate logP (calculated ~2.8) with membrane permeability.
- MetaSite : Simulates metabolic pathways (e.g., sulfonamide oxidation as a primary route). These tools prioritize compounds with favorable BBB penetration (logBB > –1) and low hepatotoxicity risk .
Methodological Guidance
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield.
- Flow chemistry : Minimizes byproduct formation via precise temperature and reagent control.
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. What analytical strategies differentiate regioisomers or stereoisomers of this compound?
- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers.
- NOESY NMR : Identifies spatial proximity of ethyl and sulfonyl groups to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
